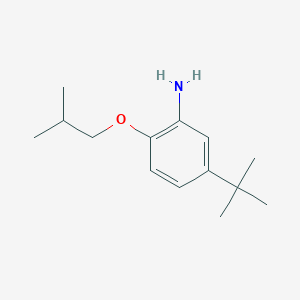

5-tert-Butyl-2-isobutoxy-phenylamine

Description

5-tert-Butyl-2-isobutoxy-phenylamine is an aromatic amine derivative featuring a tert-butyl substituent at the 5-position and an isobutoxy group at the 2-position of the benzene ring. This structural configuration confers unique steric and electronic properties, making it a compound of interest in pharmaceutical and agrochemical research.

Properties

IUPAC Name |

5-tert-butyl-2-(2-methylpropoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO/c1-10(2)9-16-13-7-6-11(8-12(13)15)14(3,4)5/h6-8,10H,9,15H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQTAWKYBIOGXKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=C(C=C1)C(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-Butyl-2-isobutoxy-phenylamine typically involves the following steps:

Formation of the tert-butyl group: This can be achieved through Friedel-Crafts alkylation, where tert-butyl chloride reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride.

Introduction of the isobutoxy group: This step involves the etherification of the phenol group with isobutyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of 5-tert-Butyl-2-isobutoxy-phenylamine may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-tert-Butyl-2-isobutoxy-phenylamine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of halogenated or nitrated phenyl derivatives.

Scientific Research Applications

5-tert-Butyl-2-isobutoxy-phenylamine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential pharmacological properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-tert-Butyl-2-isobutoxy-phenylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-tert-Butyl-2-isobutoxy-phenylamine with 5-tert-Butyl-2-(2-fluorophenyl)-2H-pyrazol-3-ylamine (), focusing on molecular properties, functional groups, and inferred reactivity.

Table 1: Comparative Properties of 5-tert-Butyl-2-isobutoxy-phenylamine and Analogs

Key Observations:

The isobutoxy group introduces stronger electron-donating effects, which may enhance solubility in nonpolar solvents compared to the electron-withdrawing fluorine substituent in the pyrazole derivative .

Reactivity and Stability :

- The primary amine in both compounds suggests susceptibility to electrophilic substitution or acylation. However, steric hindrance from the tert-butyl group in 5-tert-Butyl-2-isobutoxy-phenylamine may slow reaction kinetics.

- The fluorophenyl-pyrazole analog’s aromatic heterocycle likely increases thermal stability and π-π stacking capabilities, advantageous in solid-state chemistry .

Bioactivity Implications :

- The pyrazole derivative’s fluorine atom and heterocyclic structure are associated with enhanced binding affinity to biological targets (e.g., kinases), whereas the ether-linked isobutoxy group in the phenylamine may favor membrane permeability in drug design.

Biological Activity

5-tert-Butyl-2-isobutoxy-phenylamine is a compound of interest in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Overview of Biological Activity

5-tert-Butyl-2-isobutoxy-phenylamine has been studied for various biological activities, particularly its interactions with enzymes and potential therapeutic effects. Research indicates that compounds with similar structures often exhibit significant biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects.

The mechanism by which 5-tert-butyl-2-isobutoxy-phenylamine exerts its biological effects is primarily through its interaction with specific molecular targets. These interactions can modulate enzyme activity or receptor function, leading to various physiological responses. The tert-butyl and isobutoxy groups may enhance lipophilicity, improving membrane permeability and bioavailability.

Case Studies

- Antimicrobial Activity : A study investigated the antimicrobial properties of phenylamine derivatives, including 5-tert-butyl-2-isobutoxy-phenylamine. The compound showed significant inhibitory effects against several bacterial strains, suggesting potential as an antimicrobial agent.

- Neuroprotective Effects : In a model of neurodegeneration, the compound was evaluated for its ability to protect neuronal cells from oxidative stress. Results indicated that it reduced markers of oxidative damage and inflammation, highlighting its potential in treating neurodegenerative diseases.

- Anti-inflammatory Properties : Research demonstrated that 5-tert-butyl-2-isobutoxy-phenylamine could inhibit pro-inflammatory cytokines in vitro, suggesting a role in managing inflammatory conditions.

Table 1: Biological Activities of 5-tert-Butyl-2-isobutoxy-phenylamine

Research Findings

Recent studies have focused on the synthesis and optimization of 5-tert-butyl-2-isobutoxy-phenylamine derivatives to enhance their biological activity. The structure-activity relationship (SAR) studies indicate that modifications to the phenyl ring can significantly impact the compound's efficacy.

Key Findings:

- SAR Studies : Modifications to the alkoxy groups improved solubility and bioactivity.

- In Vivo Studies : Animal models demonstrated promising results for anti-inflammatory effects without significant toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.